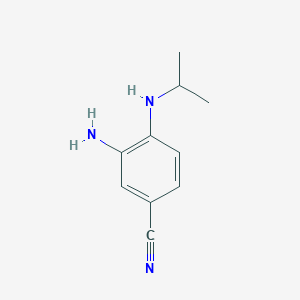

3-Amino-4-(isopropylamino)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

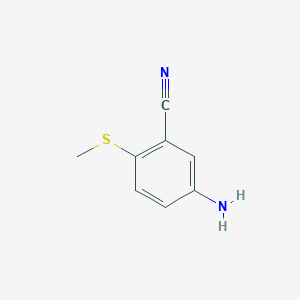

3-Amino-4-(isopropylamino)benzonitrile is a chemical compound with the CAS Number: 355022-20-7 . It has a molecular weight of 175.23 and its IUPAC name is 3-amino-4-(isopropylamino)benzonitrile . The compound is available for research use.

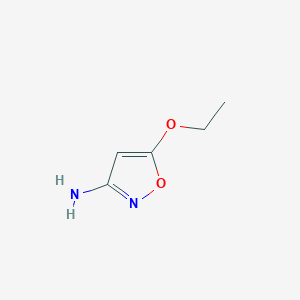

Molecular Structure Analysis

The InChI code for 3-Amino-4-(isopropylamino)benzonitrile is 1S/C10H13N3/c1-7(2)13-10-4-3-8(6-11)5-9(10)12/h3-5,7,13H,12H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications

Pharmacology

3-Amino-4-(isopropylamino)benzonitrile: is a compound that can be utilized in pharmacological research due to its structural properties. It may serve as a precursor or an intermediate in the synthesis of pharmaceuticals that target various biological pathways. Its amine groups could potentially be involved in creating compounds with receptor binding activities, which are essential in drug design for diseases like hypertension or neurological disorders .

Agriculture

In the agricultural sector, this chemical could be explored for its potential use in the development of new agrochemicals. Its nitrile group might be reactive towards certain plant enzymes, making it a candidate for herbicide or pesticide formulation. Research could focus on its interaction with plant physiology to determine its efficacy and safety as an agrochemical agent .

Material Science

The application of 3-Amino-4-(isopropylamino)benzonitrile in material science could involve the development of novel polymers. Its amino groups might facilitate the polymerization process, leading to materials with unique properties such as enhanced durability or thermal stability. Studies could investigate its incorporation into polymeric chains and the resultant material characteristics .

Chemical Synthesis

This compound can play a significant role in synthetic chemistry as a building block for various organic molecules. Its structure allows for multiple reaction pathways, such as nucleophilic substitution or addition reactions, which can be harnessed to synthesize complex molecules for research or industrial use .

Environmental Science

Environmental science research might leverage 3-Amino-4-(isopropylamino)benzonitrile to study its degradation products and their impact on ecosystems. Understanding its breakdown pathways and the persistence of its metabolites in the environment is crucial for assessing its ecological footprint .

Biochemistry

In biochemistry, the compound’s potential to interact with enzymes or receptors could be explored. It may act as an inhibitor or activator for certain biochemical pathways, providing insights into the molecular mechanisms of cellular processes and aiding in the discovery of therapeutic targets .

Analytical Chemistry

3-Amino-4-(isopropylamino)benzonitrile: could be used as a standard or reagent in analytical chemistry techniques. Its unique spectral properties might make it suitable for calibration in spectroscopy or chromatography, aiding in the quantification and identification of substances in complex mixtures .

Food Industry

Although not commonly associated with food applications, research could explore the potential use of 3-Amino-4-(isopropylamino)benzonitrile as a precursor for food-grade dyes or flavor compounds. Its structural versatility allows for modifications that could lead to compounds with desirable sensory properties .

Safety and Hazards

properties

IUPAC Name |

3-amino-4-(propan-2-ylamino)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7(2)13-10-4-3-8(6-11)5-9(10)12/h3-5,7,13H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQXTVGXGZYJFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620378 |

Source

|

| Record name | 3-Amino-4-[(propan-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(isopropylamino)benzonitrile | |

CAS RN |

355022-20-7 |

Source

|

| Record name | 3-Amino-4-[(propan-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B112466.png)